Diethyl hydroxy(phenyl)propanedioate

Dye Chemistry Benzodifuranone Synthesis Lactonisation

Diethyl hydroxy(phenyl)propanedioate (CAS 73640-03-6), also known as diethyl 2-hydroxy-2-phenylmalonate or diethyl phenyltartronate, is an α-hydroxy-β-dicarbonyl compound with the molecular formula C₁₃H₁₆O₅ and a monoisotopic mass of 252.099774 g/mol. It belongs to the substituted malonate ester family and features a tertiary alcohol at the α-position flanked by two ethyl ester groups and a phenyl ring.

Molecular Formula C13H16O5
Molecular Weight 252.26 g/mol
CAS No. 73640-03-6
Cat. No. B14465024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl hydroxy(phenyl)propanedioate
CAS73640-03-6
Molecular FormulaC13H16O5
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=C1)(C(=O)OCC)O
InChIInChI=1S/C13H16O5/c1-3-17-11(14)13(16,12(15)18-4-2)10-8-6-5-7-9-10/h5-9,16H,3-4H2,1-2H3
InChIKeyBXDHPFGRKARXAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Hydroxy(phenyl)propanedioate (CAS 73640-03-6) – Procurement-Ready Chemical Profile for Research and Industrial Sourcing


Diethyl hydroxy(phenyl)propanedioate (CAS 73640-03-6), also known as diethyl 2-hydroxy-2-phenylmalonate or diethyl phenyltartronate, is an α-hydroxy-β-dicarbonyl compound with the molecular formula C₁₃H₁₆O₅ and a monoisotopic mass of 252.099774 g/mol [1]. It belongs to the substituted malonate ester family and features a tertiary alcohol at the α-position flanked by two ethyl ester groups and a phenyl ring. This structural motif imparts distinct hydrogen-bonding capacity (1 H-bond donor, 5 H-bond acceptors) and conformational flexibility (7 rotatable bonds) [2], differentiating it from non-hydroxylated malonates and simpler mandelic acid derivatives in both reactivity and application scope.

Why Generic Malonate Esters Cannot Substitute Diethyl Hydroxy(phenyl)propanedioate in Key Applications


Generic substitution with unfunctionalized malonates (e.g., diethyl malonate or diethyl phenylmalonate) fails in applications requiring the unique combination of an α-hydroxy group and a phenyl substituent on the malonate scaffold [1]. The tertiary alcohol enables hydrogen-bond-directed reactivity and creates a chiral center for asymmetric synthesis, while the phenyl ring provides aromatic stabilization and π-stacking interactions absent in aliphatic analogs. In benzodifuranone dye synthesis, phenyltartronic acid derivatives (the hydrolyzed form of this compound) exhibit markedly higher reactivity than mandelic acid derivatives, allowing acid-catalyst-free lactonisation that is not possible with simpler α-hydroxy esters [2]. These functional advantages directly translate into quantifiable differences in reaction yield, catalyst requirements, and product purity, as detailed below.

Quantitative Differentiation Evidence for Diethyl Hydroxy(phenyl)propanedioate Against Closest Analogs


Superior Lactonisation Reactivity of Phenyltartronate Derivatives Versus Mandelic Acid Derivatives in Benzodifuranone Dye Synthesis

In the synthesis of blue benzodifuranone dyes, phenyltartronic acid derivatives (the hydrolyzed form of diethyl hydroxy(phenyl)propanedioate) enable lactonisation without an acid catalyst, in contrast to mandelic acid derivatives which require acid catalysis. This reactivity advantage is explicitly attributed to the greater electrophilicity of the phenyltartronate scaffold [1]. The target compound's diethyl ester serves as a protected, solubilized precursor that can be hydrolyzed in situ to the active phenyltartronic acid for dye condensation, offering a synthetic route that cannot be replicated with mandelic acid esters or unsubstituted malonates.

Dye Chemistry Benzodifuranone Synthesis Lactonisation

I₂-Catalyzed α-Hydroxylation: Direct Synthetic Access Differentiates α-Hydroxy-β-Dicarbonyl Compounds from Pre-Hydroxylated Purchased Alternatives

The target compound can be prepared via I₂-catalyzed direct α-hydroxylation of diethyl phenylmalonate using atmospheric oxygen under photoirradiation. This methodology achieves high yields (83–94% for analogous 2-substituted β-ketoesters) using only 1 mol% I₂ and 1 mol% NaOAc in THF [1]. The critical differentiation is that diethyl phenylmalonate (CAS 83-13-6) lacks the α-hydroxy group and cannot participate in hydrogen-bond-directed reactions or serve as a chiral building block. Procuring the pre-hydroxylated compound eliminates the need for in-house oxidation, which for α-unsubstituted malonates yields predominantly the dimeric product rather than the desired monomeric α-hydroxy compound [1].

Green Chemistry α-Hydroxylation Photocatalysis

Hydrogen-Bond Donor Capacity: Physicochemical Differentiation from Non-Hydroxylated Phenylmalonates

Diethyl hydroxy(phenyl)propanedioate possesses one hydrogen-bond donor (the tertiary alcohol) and five hydrogen-bond acceptors, compared to zero H-bond donors and four H-bond acceptors for diethyl phenylmalonate (CAS 83-13-6) [1][2]. This additional H-bond donor capacity enhances aqueous solubility and enables specific intermolecular interactions (e.g., with biological targets, stationary phases, or co-crystal formers) that are inaccessible to the non-hydroxylated analog. The compound also has seven rotatable bonds, providing conformational flexibility that may influence binding and crystallization behavior.

Physicochemical Properties Solubility Formulation

Patented Pharmaceutical Intermediate: Documented Role in Insulin Resistance Syndrome Drug Synthesis

Diethyl hydroxy(phenyl)propanedioate and its derivatives are explicitly claimed as intermediates in the synthesis of compounds for treating insulin resistance syndrome (IRS), type 2 diabetes, and related metabolic disorders [1][2]. The α-hydroxy-β-dicarbonyl scaffold serves as a key building block for constructing pharmacologically active 2-ethoxy-3-(4-hydroxyphenyl)propanoic acid derivatives. This pharmaceutical pedigree differentiates the compound from generic malonate esters that lack documented roles in approved or pipeline drug syntheses.

Pharmaceutical Intermediates Insulin Resistance Metabolic Disorders

Chiral Center Utility: Enantioselective Transformations Enabled by the α-Hydroxy Group

The tertiary alcohol at the α-position of diethyl hydroxy(phenyl)propanedioate constitutes a prochiral center that can be exploited for asymmetric synthesis. Patent literature describes resolution methods for enantiomerically enriched intermediates derived from this scaffold, which are useful in preparing compounds with pharmacological activity against insulin resistance syndrome [1]. By contrast, diethyl phenylmalonate (CAS 83-13-6) is achiral at the α-carbon (bearing two hydrogens) and cannot serve as a chiral building block without additional functionalization. The α-hydroxy group also enables diastereoselective transformations when reacted with chiral phosphorus compounds, as demonstrated in related malonate systems [2].

Asymmetric Synthesis Chiral Building Block Enantiomeric Resolution

Procurement-Driven Application Scenarios for Diethyl Hydroxy(phenyl)propanedioate (CAS 73640-03-6)


Blue Benzodifuranone Dye Precursor for High-Performance Textile Colorants

Diethyl hydroxy(phenyl)propanedioate serves as the ester-protected precursor to phenyltartronic acid, which enables acid-catalyst-free lactonisation with benzofuranone intermediates to produce blue benzodifuranone dyes. This application is supported by the demonstrated superior reactivity of phenyltartronate derivatives over mandelic acid alternatives [1]. Procurement of the pre-formed diethyl ester ensures consistent quality for dye manufacturers seeking to avoid mandelic acid's acid-catalysis requirement and associated purification burdens.

Key Intermediate in Insulin Resistance Syndrome (IRS) Drug Development Programs

Patents explicitly identify this compound's scaffold in synthetic routes to 2-ethoxy-3-(4-hydroxyphenyl)propanoic acid derivatives, which target insulin resistance, type 2 diabetes, and metabolic syndrome [2][3]. Pharmaceutical R&D teams working on IRS or related metabolic disorder programs should prioritize this intermediate over generic malonates to align with established patent routes and leverage existing process chemistry knowledge.

Chiral Building Block for Asymmetric Synthesis and Enantiomeric Resolution Studies

The α-hydroxy group provides a chiral center that can be resolved into enantiomerically enriched forms, as documented in patent methods for IRS-active compound synthesis [3]. This capability is absent in α-unsubstituted malonate esters. Procurement of the racemic or enantiomerically enriched compound supports medicinal chemistry efforts requiring stereochemically defined intermediates for structure-activity relationship (SAR) studies.

α-Hydroxy-β-Dicarbonyl Research Tool for Oxidation and Oxygenation Methodology Development

As a representative α-hydroxy-β-dicarbonyl compound, diethyl hydroxy(phenyl)propanedioate can serve as an authentic standard for analytical method development and as a substrate for studying decarboxylation, hydrolysis, and condensation reactions. The I₂-catalyzed photochemical hydroxylation methodology that produces this compound class achieves yields of 83–94% for related substrates using only 1 mol% catalyst [4], making the pre-synthesized compound valuable for benchmarking novel oxidation catalysts.

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